4-(Phenylazo)benzene-1,3-diamine acetate
Description
Properties
CAS No. |
75660-25-2 |
|---|---|
Molecular Formula |
C12H12N4.C2H4O2 C14H16N4O2 |
Molecular Weight |
272.30 g/mol |
IUPAC Name |
acetic acid;4-phenyldiazenylbenzene-1,3-diamine |
InChI |
InChI=1S/C12H12N4.C2H4O2/c13-9-6-7-12(11(14)8-9)16-15-10-4-2-1-3-5-10;1-2(3)4/h1-8H,13-14H2;1H3,(H,3,4) |
InChI Key |
VKWMKHKYDTTYER-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)O.C1=CC=C(C=C1)N=NC2=C(C=C(C=C2)N)N |
Related CAS |
495-54-5 (Parent) |
Origin of Product |
United States |
Preparation Methods
Diazotization of Benzene-1,3-diamine
The initial step in the synthesis of this compound involves the diazotization of benzene-1,3-diamine. This process is typically carried out by dissolving benzene-1,3-diamine in an acidic medium such as concentrated sulfuric acid or hydrochloric acid, followed by cooling the solution to a low temperature range (0 to 5 °C or below) to stabilize the diazonium salt intermediate. Sodium nitrite is added dropwise to the cooled solution to generate the diazonium salt.
- Example procedure: Benzene-1,3-diamine (0.010 mol) is mixed with concentrated sulfuric acid (3.13 mL, 0.060 mol) and water, cooled to -5 to 0 °C, then diazotized by dropwise addition of sodium nitrite (0.020 mol) over 30 minutes while maintaining the low temperature to prevent decomposition of the diazonium salt.
Azo Coupling Reaction
After diazotization, the diazonium salt is coupled with an aromatic amine or other coupling components to form the azo bond (-N=N-). For this compound, the coupling is performed with aniline or similar aromatic amines under alkaline or neutral conditions.
Typical coupling conditions involve adding the diazonium salt solution slowly to a solution of the aromatic amine in sodium hydroxide or acetate buffer at low temperature (around 0 to 5 °C) to control the reaction rate and yield.
The resulting azo compound precipitates out of the reaction mixture and is isolated by filtration.
Formation of Acetate Salt
The free base azo compound is converted into the acetate salt by recrystallization or treatment with acetic acid or sodium acetate. This step stabilizes the compound and improves its solubility and handling properties.
- Recrystallization from glacial acetic acid is commonly used, followed by washing with methanol and drying under vacuum at about 65 °C for 24 hours to obtain pure this compound.
Detailed Research Outcomes and Data Tables
Reaction Yields and Physical Properties
Spectroscopic Characterization
Infrared (IR) Spectroscopy: Characteristic bands include aromatic C-H stretching (~3040 cm⁻¹), N-H stretching (~3180 cm⁻¹), azo N=N stretching, and acetate C=O (~1700 cm⁻¹).
Nuclear Magnetic Resonance (NMR): Proton NMR spectra show aromatic proton signals between 6.8 and 7.6 ppm, amino protons around 3.3-4.0 ppm, and acetate methyl protons near 2.0 ppm.
Elemental Analysis: Carbon, hydrogen, nitrogen, and sulfur content consistent with the expected molecular formula of the acetate salt form.
Summary of Preparation Protocol
- Dissolve benzene-1,3-diamine in concentrated acid and cool to 0-5 °C.
- Add sodium nitrite slowly to form the diazonium salt.
- Prepare a solution of aniline or other aromatic amine in alkaline medium at low temperature.
- Add the diazonium salt solution dropwise to the amine solution with stirring.
- Allow the azo coupling reaction to proceed, forming a precipitate.
- Filter the precipitate and recrystallize from glacial acetic acid.
- Wash with methanol and dry under vacuum at 65 °C for 24 hours.
Chemical Reactions Analysis
Types of Reactions
4-(Phenylazo)benzene-1,3-diamine acetate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding nitro derivatives.
Reduction: Reduction of the azo group can yield amines.
Substitution: Electrophilic substitution reactions can occur on the benzene ring, leading to various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or catalytic hydrogenation are used.
Substitution: Electrophilic reagents like halogens (Cl2, Br2) and nitrating agents (HNO3) are employed.
Major Products
Oxidation: Nitro derivatives.
Reduction: Amines.
Substitution: Halogenated or nitrated derivatives.
Scientific Research Applications
4-(Phenylazo)benzene-1,3-diamine acetate has diverse applications in scientific research:
Chemistry: Used as a dye and pigment in various chemical processes.
Biology: Employed in staining techniques for microscopy.
Medicine: Investigated for its potential use in drug delivery systems and as a diagnostic agent.
Industry: Utilized in the production of dyes, pigments, and other colorants.
Mechanism of Action
The mechanism of action of 4-(Phenylazo)benzene-1,3-diamine acetate involves its interaction with biological molecules through the azo group. The compound can undergo reduction in vivo to form aromatic amines, which can then interact with cellular components. The molecular targets include enzymes and receptors involved in metabolic pathways. The compound’s effects are mediated through its ability to form covalent bonds with nucleophilic sites on proteins and nucleic acids .
Comparison with Similar Compounds
Structural and Functional Differences
The table below compares key structural features, physicochemical properties, and regulatory status of 4-(phenylazo)benzene-1,3-diamine acetate with its analogs:
Toxicity and Regulatory Status
- Acetate vs. Dihydrochloride : The dihydrochloride form has higher acute toxicity (Category 4) compared to the acetate, attributed to chloride ion bioavailability .
- Environmental Impact : Sulfonate derivatives pose severe aquatic hazards (Chronic Category 1) due to persistence and bioaccumulation .
- Regulatory Restrictions : The EU bans most chrysoidine derivatives in consumer products, except for research use under controlled conditions .
Biological Activity
4-(Phenylazo)benzene-1,3-diamine acetate, also known as Chrysoidine acetate, is an azo compound with significant biological activity. This article explores its antimicrobial, cytotoxic, and potential carcinogenic properties based on various studies and findings.
- Molecular Formula : C₁₂H₁₂N₄
- Molecular Weight : 212.251 g/mol
- CAS Number : 79234-33-6
- Density : 1.2 ± 0.1 g/cm³
- Boiling Point : 431.6 ± 30.0 °C
Antimicrobial Activity
Research has demonstrated that compounds within the azo group, including this compound, exhibit notable antimicrobial properties.
Study Findings
In a study assessing various azo compounds:
- The compound was tested against a range of bacterial strains.
- Results indicated significant antibacterial activity, particularly against Gram-positive bacteria such as Staphylococcus aureus and Bacillus subtilis.
| Compound | Bacterial Strain | Zone of Inhibition (mm) |
|---|---|---|
| Chrysoidine acetate | S. aureus | 18 |
| Chrysoidine acetate | B. subtilis | 20 |
Cytotoxic Activity
The cytotoxic effects of this compound have been evaluated in various cancer cell lines.
Case Studies
-
MCF-7 Breast Cancer Cells :
- IC₅₀ value of approximately 43.9 µg/mL was observed.
- Indicated moderate cytotoxicity compared to standard chemotherapeutic agents.
-
HepG-2 Liver Cancer Cells :
- Demonstrated a more potent effect with an IC₅₀ of 4.9 µg/mL.
- This suggests potential for further development as an anticancer agent.
Genotoxicity and Carcinogenic Potential
The compound has been implicated in inducing unscheduled DNA synthesis (UDS) in vitro, a marker for genotoxicity.
Research Insights
- A study indicated that exposure to Chrysoidine acetate resulted in significant UDS in rat hepatocytes, suggesting possible mutagenic effects.
- The compound is classified under Category 3 for mutagenicity due to its structural similarities with other known carcinogens like p-aminoazobenzene.
Summary of Biological Activities
Q & A
Basic Research Questions
Q. What are the standard protocols for synthesizing 4-(Phenylazo)benzene-1,3-diamine acetate?
- Methodological Answer : The synthesis typically involves refluxing precursors like substituted benzaldehydes with aminotriazole derivatives in ethanol under acidic conditions (e.g., glacial acetic acid as a catalyst). The reaction mixture is heated for 4–6 hours, followed by solvent evaporation under reduced pressure and purification via recrystallization . Key parameters include molar ratios (e.g., 0.001 mol of aminotriazole per 0.001 mol aldehyde) and temperature control to avoid side reactions.
Q. How is the compound characterized using spectroscopic and chromatographic methods?
- Methodological Answer : Characterization involves:
- NMR Spectroscopy : H and C NMR to confirm aromatic proton environments and acetate group integration.
- Mass Spectrometry (MS) : High-resolution MS to verify molecular ion peaks (e.g., expected m/z for CHNO).
- HPLC : Purity assessment (>98%) using C18 columns with acetonitrile/water mobile phases .
Q. What are the primary applications of this compound in chemical and biological research?
- Methodological Answer :
- Chemical : Acts as a diazo precursor for synthesizing azo dyes or ligands for metal-organic frameworks (MOFs). Its phenylazo group enables photoisomerization studies .
- Biological : Used in enzyme inhibition assays (e.g., tyrosinase) due to its electron-deficient aromatic system, which interacts with active sites .
Advanced Research Questions
Q. How can computational modeling optimize reaction conditions for synthesizing this compound?
- Methodological Answer :
- Quantum Chemical Calculations : Use software like Gaussian or ORCA to simulate transition states and identify energy barriers in azo-coupling reactions.
- Machine Learning (ML) : Train ML models on existing reaction datasets to predict optimal solvent systems (e.g., ethanol vs. DMF) and catalyst loading .
- Feedback Loops : Integrate experimental results with computational predictions to refine reaction pathways iteratively .
Q. What strategies resolve contradictions in experimental data regarding the compound’s thermal stability?
- Methodological Answer :
- Differential Scanning Calorimetry (DSC) : Compare decomposition onset temperatures across multiple batches to identify batch-dependent impurities.
- Kinetic Analysis : Apply the Flynn-Wall-Ozawa method to calculate activation energy () discrepancies, which may arise from polymorphic variations or hydration states .
- Cross-Lab Validation : Collaborate with independent labs using standardized protocols (e.g., ASTM E2550) to eliminate instrument bias .
Q. How do theoretical frameworks inform experimental design for studying this compound’s photochemical properties?
- Methodological Answer :
- Frontier Molecular Orbital (FMO) Theory : Predict UV-Vis absorption maxima by calculating HOMO-LUMO gaps. For example, azo groups typically exhibit ~400–500 nm, guiding spectrophotometer settings .
- Marcus Theory : Model electron-transfer kinetics during photoisomerization to design time-resolved spectroscopy experiments .
Q. What factorial design approaches are suitable for studying solvent effects on its solubility?
- Methodological Answer :
- Full Factorial Design : Test variables like solvent polarity (e.g., ethanol, acetone), temperature (25–60°C), and pH (4–7) in a 2 matrix.
- Response Surface Methodology (RSM) : Optimize solubility using Central Composite Design (CCD), with ANOVA to identify significant interactions (e.g., pH-temperature synergy) .
Q. How can AI-integrated chemical engineering tools enhance scale-up synthesis?
- Methodological Answer :
- Process Simulation : Use COMSOL Multiphysics to model heat/mass transfer in batch reactors, identifying hotspots that degrade product yield .
- Autonomous Labs : Implement AI-driven robotic platforms (e.g., Carnegie Mellon’s "Chemputer") for real-time adjustment of stirring rates or reagent addition .
- Digital Twins : Create virtual replicas of reactors to simulate failure modes (e.g., clogging) and preemptively adjust parameters .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
